Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester

Description

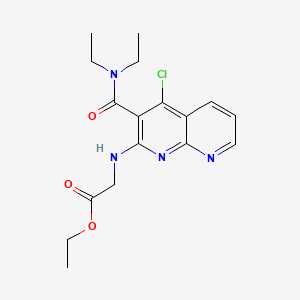

Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester (hereafter referred to by its full systematic name) is a derivative of the 1,8-naphthyridine scaffold, a heterocyclic system notable for its pharmacological versatility. The compound features a glycine ethyl ester moiety at position 2, a chloro substituent at position 4, and a diethylaminocarbonyl group at position 3 of the naphthyridine ring. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for drug discovery, particularly in antimicrobial and anti-inflammatory applications .

Synthetic routes for analogous 1,8-naphthyridine derivatives often involve Dieckmann cyclization of N-acylated intermediates or reactions with malonyl chloride, as described in early methodologies . The diethylaminocarbonyl group at position 3 likely enhances lipophilicity and target binding compared to simpler ester or hydroxyl substituents.

Properties

CAS No. |

156991-96-7 |

|---|---|

Molecular Formula |

C17H21ClN4O3 |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

ethyl 2-[[4-chloro-3-(diethylcarbamoyl)-1,8-naphthyridin-2-yl]amino]acetate |

InChI |

InChI=1S/C17H21ClN4O3/c1-4-22(5-2)17(24)13-14(18)11-8-7-9-19-15(11)21-16(13)20-10-12(23)25-6-3/h7-9H,4-6,10H2,1-3H3,(H,19,20,21) |

InChI Key |

AMDFHFGFFYESKH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the chloro and diethylamino carbonyl groups. The final step involves the esterification of glycine with ethyl alcohol under acidic conditions to form the ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)glycine ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-Bromo-1,8-Naphthyridin-2(1H)-One-3-Carboxylate ()

- Core Structure : 1,8-naphthyridin-2(1H)-one with a bromo substituent at position 6 and an ethyl ester at position 3.

- Key Differences : The absence of a chloro group at position 4 and a glycine ethyl ester at position 2 reduces steric bulk and alters electronic properties. Bromine’s electron-withdrawing effects may enhance reactivity compared to chlorine.

- Synthesis: Prepared via bromination of aminonicotinaldehyde followed by reflux with diethyl malonate .

3-(4-Hydroxy-7-Methyl-2-Phenyl-[1,8]-Naphthyridin-3-yl)-1-(4-Nitro-Phenyl)-Propenone ()

- Core Structure : 1,8-naphthyridine with hydroxy, methyl, phenyl, and nitroaryl substituents.

- Key Differences: The nitro group increases polarity and hydrogen-bonding capacity, contrasting with the diethylaminocarbonyl group in the target compound. This derivative exhibits a higher melting point (>320°C), suggesting greater crystallinity .

Functional Group Modifications

Carboxamide Derivatives ()

- Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide.

- Key Differences: Replacement of the ethyl ester with a carboxamide group improves metabolic stability but reduces solubility. The adamantyl group introduces significant hydrophobicity (logP ~5.2) compared to the diethylaminocarbonyl substituent (estimated logP ~3.8) .

Ethyl 1-(3-Chloro-2-Fluorobenzyl)-4-Oxo-7-(4-Quinolin-2-ylpiperazin-1-yl)-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate ()

- Key Differences: Incorporation of a fluorobenzyl group and a quinolinylpiperazine moiety enhances receptor targeting (e.g., kinase inhibition) but increases molecular weight (~550 g/mol vs. ~420 g/mol for the target compound) .

Physicochemical and Pharmacokinetic Properties

- Notes: The target compound’s diethylaminocarbonyl group balances moderate lipophilicity and solubility, favorable for oral bioavailability. Brominated analogs () exhibit higher solubility due to smaller steric hindrance. Nitro-substituted derivatives () show poor aqueous solubility, limiting in vivo applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Glycine, N-(4-chloro-3-((diethylamino)carbonyl)-1,8-naphthyridin-2-yl)-, ethyl ester, and what key reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification or nucleophilic substitution. For example, chloro derivatives of 1,8-naphthyridine are reacted with diethylamino carbonyl reagents in the presence of catalysts like oxalyl chloride or SOCl₂ under reflux in chloroform (CHCl₃). Ethyl ester groups are introduced using ethanol (EtOH) or ethyl chloroformate (ClCO₂Et) with a base such as triethylamine (Et₃N) to neutralize HCl byproducts . Key conditions include temperature control (25–100°C), solvent selection (e.g., CHCl₃, DMF), and stoichiometric ratios of reagents to minimize side reactions.

- Validation : Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel G plates with solvent systems like CCl₄/MeOH (4:1) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Multimodal spectroscopic analysis is critical:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretch for glycine derivatives) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons in the naphthyridine core at δ 7.0–9.0 ppm) and carbon frameworks .

- Mass Spectrometry : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks and compares experimental values with theoretical calculations (e.g., using software like ChemDraw) .

Advanced Research Questions

Q. How can computational tools (e.g., in silico studies) optimize the design of 1,8-naphthyridine derivatives for target-specific activity?

- Methodology : Prior to synthesis, virtual screening assesses drug-likeness via:

- ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity. For instance, logP values >3 may indicate poor solubility, necessitating structural modifications (e.g., adding polar groups) .

- PASS Analysis : Predicts biological activity spectra (e.g., hypoglycemic or antimicrobial potential) by comparing structural motifs with known bioactive compounds .

Q. What experimental strategies resolve discrepancies between theoretical and observed molecular weights during characterization?

- Methodology :

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) removes impurities that skew mass spectrometry results .

- Isotopic Pattern Analysis : High-resolution mass spectrometry (HRMS) differentiates between [M+H]⁺ and adduct ions (e.g., [M+Na]⁺) to avoid misassignment .

- Repeat Synthesis : Inconsistent yields or molecular weights may stem from variable reaction conditions (e.g., moisture sensitivity of intermediates), necessitating strict anhydrous protocols .

Q. How do substituents on the 1,8-naphthyridine core influence biological activity, and what assays validate these effects?

- Methodology :

- Structure-Activity Relationship (SAR) : The diethylamino carbonyl group enhances lipophilicity, potentially improving membrane permeability. Chlorine at position 4 increases electrophilicity, aiding target binding .

- In Vitro Assays : For hypoglycemic activity, compare glucose uptake in murine adipocytes (e.g., 3T3-L1 cells) using derivatives with varying substituents. For antimicrobial activity, use broth microdilution assays against Gram-positive/negative strains .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.